2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol
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Overview
Description
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but differs in the substitution pattern, leading to different biological activities.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Another similar compound with a different functional group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-11-13-9-10-21-19(15(13)12-18(17)25-5-2)14-7-6-8-16(23-3)20(14)22/h6-8,11-12,19,21-22H,4-5,9-10H2,1-3H3 |
InChI Key |
YLSVTPWSJHSAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC=C3)OC)O)OCC |
Origin of Product |
United States |
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